molecular formula C14H15NO2 B1299739 [4-(4-Methoxyphenoxy)phenyl]methanamine CAS No. 477868-65-8

[4-(4-Methoxyphenoxy)phenyl]methanamine

Cat. No. B1299739
CAS RN: 477868-65-8
M. Wt: 229.27 g/mol
InChI Key: VEJUSGNMSTZUSD-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenoxy)phenyl]methanamine, otherwise known as 4-Methoxyphenoxy-N-methylaniline, is an organic compound with a wide range of applications in the fields of science and medicine. It is a synthetic molecule used in a variety of scientific research areas, including drug development, biochemistry, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.

Scientific Research Applications

  • Catalytic Applications in Organic Synthesis :

    • Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
  • Synthesis of Advanced Materials :

    • A new diamine containing ether and keto groups was synthesized, which included the preparation of 4-(4-aminophenoxy)phenol. This compound was then used to create novel poly(keto ether ether amide)s, showing high thermal stability and enhanced solubility, making them suitable for advanced material applications (Sabbaghian et al., 2015).
  • Photocatalytic and Photochemical Reactions :

    • In a study focusing on photocycloaddition reactions, a compound featuring 4-(4-methoxyphenoxy)phenyl showed chemo-, regio-, and stereo-selective properties, indicating potential applications in photochemical synthesis (Saeyens et al., 1997).
  • Organic Synthesis and Ligand Formation :

    • Quinazoline-based ruthenium complexes, synthesized from (4-Phenylquinazolin-2-yl)methanamine, demonstrated excellent conversions in transfer hydrogenation reactions, highlighting their potential in organic synthesis and as ligands in catalysis (Karabuğa et al., 2015).
  • Quantitative Structure-Activity Relationship (QSAR) Studies :

    • Phenoxyphenyl-methanamine compounds have been studied using QSAR models to evaluate their activities. These studies help in understanding the structure-activity relationship and pharmacological potential of such compounds (Mente et al., 2008).
  • Cancer Research and Therapeutics :

    • Iron(III) complexes of pyridoxal Schiff bases, involving phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, were studied for their uptake in cancer cells and photocytotoxicity, showing significant potential in cancer therapeutics (Basu et al., 2015).
  • Thermochemistry and Quantum-Chemical Studies :

    • The thermochemical properties of methoxyphenols, which include compounds like 4-methoxyphenol, were studied, indicating their relevance in understanding the structural and energetic aspects of such molecules (Varfolomeev et al., 2010).

Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Target of Action

It’s structurally similar to 4-methoxyphenethylamine , which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases play a crucial role in the breakdown of monoamine neurotransmitters such as dopamine and serotonin, thereby regulating mood and behavior.

Biochemical Analysis

Biochemical Properties

[4-(4-Methoxyphenoxy)phenyl]methanamine plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidase, which catalyzes the deamination of amines. This interaction is crucial as it can influence the levels of neurotransmitters in the brain. Additionally, this compound can act as a precursor for the synthesis of other organic compounds through alkylation reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine, which can affect neurotransmitter levels and subsequently alter cellular signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with monoamine oxidase is a prime example, where it inhibits the enzyme’s activity, thereby affecting the levels of neurotransmitters such as serotonin and dopamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter levels. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and potential neurotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .

properties

IUPAC Name

[4-(4-methoxyphenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJUSGNMSTZUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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